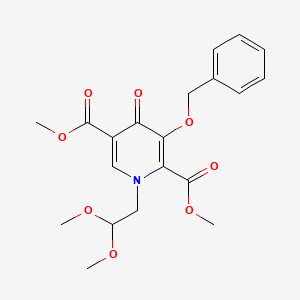

Dimethyl 3-(benzyloxy)-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate

Description

This compound (CAS: 1335210-23-5) features a 1,4-dihydropyridine core substituted with a benzyloxy group at position 3, a 2,2-dimethoxyethyl group at position 1, and two methyl ester groups at positions 2 and 3. Its molecular formula is C₁₃H₁₇NO₈, with a molecular weight of 315.28 g/mol .

Properties

IUPAC Name |

dimethyl 1-(2,2-dimethoxyethyl)-4-oxo-3-phenylmethoxypyridine-2,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO8/c1-25-15(26-2)11-21-10-14(19(23)27-3)17(22)18(16(21)20(24)28-4)29-12-13-8-6-5-7-9-13/h5-10,15H,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJPWCRXDNYWTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN1C=C(C(=O)C(=C1C(=O)OC)OCC2=CC=CC=C2)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzyloxy Group Introduction

The benzyloxy group at position 3 is added via Williamson ether synthesis. A hydroxylated pyridine intermediate reacts with benzyl bromide in the presence of a base:

Optimization Notes :

Esterification of Carboxylic Acids

The dicarboxylate groups at positions 2 and 5 are introduced by esterifying a dicarboxylic acid precursor with methanol under acidic conditions:

Key Parameters :

Crystallization and Polymorph Control

The patent US10000508B2 emphasizes the importance of obtaining the crystalline form to ensure pharmaceutical-grade purity. Crystallization is performed using a solvent-antisolvent system:

Procedure :

-

Dissolve the crude compound in warm acetone (50–60°C).

-

Gradually add n-hexane until cloudiness appears.

-

Cool to 0–5°C and isolate crystals via filtration.

Characterization Data :

Scale-Up and Industrial Adaptations

For large-scale production, continuous flow reactors replace batch processes to improve yield and reduce reaction times. Key modifications include:

-

Microwave Assistance : Reduces cyclocondensation time from 12 hours to 2 hours.

-

Catalyst Recycling : Heterogeneous catalysts (e.g., Amberlyst-15) enable reuse across batches.

-

Solvent Recovery : Distillation systems recover >90% of DMF and methanol.

Analytical and Spectroscopic Validation

Key Analytical Data :

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 405.4 g/mol | ESI-MS |

| Density | 1.28 g/cm³ | Pycnometry |

| pKa | -1.29 | Potentiometry |

| Boiling Point | 557.8°C | Simulated |

Spectroscopic Features :

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(benzyloxy)-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to a more simplified form.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

Antiviral Properties

Dimethyl 3-(benzyloxy)-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate has been studied for its antiviral properties, particularly against HIV. It functions as an integrase inhibitor, which is crucial in the treatment of HIV infections. Research indicates that this compound demonstrates potent activity against various strains of HIV, making it a candidate for inclusion in antiretroviral therapy regimens .

Anticancer Activity

In preliminary studies, DL5A has shown promise in exhibiting anticancer properties. It has been tested for its ability to inhibit the proliferation of cancer cells in vitro. The mechanism appears to involve the induction of apoptosis in malignant cells, suggesting potential applications in oncology .

Chemical Synthesis

The synthesis of this compound involves several steps:

- The compound is synthesized through a reaction involving 4-oxo-3-benzyloxy-4H-pyran-2,5-dicarboxylic acid dimethyl ester and aminoacetaldehyde dimethyl acetal in toluene at elevated temperatures.

- The yield of the synthesis process can reach up to 91%, indicating efficient production methods suitable for pharmaceutical applications .

Laboratory Studies

Laboratory investigations have focused on the compound's interaction with viral enzymes and cancer cell lines. In vitro studies have shown that DL5A can effectively inhibit viral replication and induce cell death in cancerous tissues .

Table: Summary of Applications

Mechanism of Action

The mechanism of action of Dimethyl 3-(benzyloxy)-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact mechanism may involve binding to enzymes or receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural Features and Substitutions

The following table summarizes key structural differences between the target compound and analogs:

Key Observations:

- Core Rigidity : The target compound lacks fused rings (e.g., tetrahydroimidazo-pyridine in ), which reduces structural rigidity compared to analogs with bicyclic systems.

- The 2,2-dimethoxyethyl group at position 1 introduces steric bulk and ether linkages, which may hinder enzymatic degradation relative to smaller substituents like methyl or ethyl groups .

Physicochemical Properties

- Methoxy and ester groups in the target compound likely improve solubility in polar aprotic solvents compared to halogenated analogs .

- Molecular Weight and Lipophilicity: With a molecular weight of 315.28 g/mol, the target compound is smaller than analogs like (550.08 g/mol) or (~605.50 g/mol), suggesting better bioavailability. The LogP (octanol-water partition coefficient) is likely lower than chlorinated or brominated derivatives due to fewer hydrophobic substituents .

Biological Activity

Dimethyl 3-(benzyloxy)-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate (CAS No. 1357289-08-7) is a synthetic compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHN O

- Molecular Weight : 405.4 g/mol

- Structural Features : The compound features a dihydropyridine core with a benzyloxy group and a dimethoxyethyl substituent, which are critical for its biological activity.

Pharmacological Activities

This compound exhibits several notable pharmacological activities:

1. Antioxidant Activity

Research indicates that compounds in the dihydropyridine class can exhibit significant antioxidant properties. The presence of methoxy groups in this compound enhances its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems .

2. Antimicrobial Activity

Studies have shown that derivatives of dihydropyridines possess antimicrobial properties against various bacterial strains. The benzyloxy group is thought to contribute to this activity by enhancing lipophilicity, allowing better membrane penetration .

3. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammation and cancer progression .

- Modulation of Cell Signaling Pathways : This compound may influence pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare dimethyl 3-(benzyloxy)-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, a modified Hantzsch dihydropyridine synthesis may involve reacting a β-ketoester derivative with an ammonium source. Optimization includes adjusting stoichiometry (e.g., 1.5 equivalents of benzoyl chloride for acylation), base selection (e.g., NaOCH₃ for deprotonation), and temperature control (room temperature to 60°C). Monitoring via TLC and HPLC ensures intermediate purity .

- Yield Improvement : Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol can enhance yields to ~60–63% .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

- Structural Confirmation :

- 1H/13C NMR : Assign peaks for the dihydropyridine core (e.g., δ 5.2–6.1 ppm for olefinic protons), benzyloxy group (δ 4.6–5.0 ppm), and dimethoxyethyl chain (δ 3.2–3.5 ppm). Carbonyl resonances (δ 165–175 ppm) confirm ester functionalities .

- HRMS (ESI) : Validate molecular weight (C₁₈H₂₁NO₈, theoretical 379.13 g/mol) with <3 ppm error .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Stability Protocol : Store at –20°C in amber vials under inert gas (N₂/Ar). Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track decomposition (e.g., ester hydrolysis or oxidation). FTIR monitors carbonyl integrity (1700–1750 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed during the cyclization step in its synthesis?

- Mechanistic Analysis : Density functional theory (DFT) calculations can model transition states to predict regioselectivity. For example, the 1,4-dihydropyridine ring formation is favored due to steric and electronic effects from the dimethoxyethyl substituent, which stabilizes the enolate intermediate. Experimental validation via kinetic studies (e.g., varying solvent polarity) and trapping intermediates (e.g., with D₂O) provides further evidence .

Q. How can contradictory analytical data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

- Data Reconciliation : If NMR suggests conformational flexibility (e.g., broad peaks), single-crystal X-ray diffraction (Cu-Kα radiation, 100K) provides definitive stereochemistry. For discrepancies in mass spectra, high-resolution MALDI-TOF or isotopic labeling (e.g., ¹³C-enriched reagents) clarifies fragmentation pathways .

Q. What experimental design strategies optimize reaction scalability while maintaining enantiomeric purity?

- Design Approach : Use a split-plot factorial design to test variables (catalyst loading, solvent, temperature). For enantiopure synthesis, chiral HPLC (Chiralpak AD-H column) monitors enantiomeric excess (ee). Scale-up via flow chemistry (microreactors) improves heat/mass transfer, reducing side reactions .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

- Computational Modeling : Perform frontier molecular orbital (FMO) analysis (HOMO/LUMO gaps) using Gaussian08. The electron-withdrawing ester groups lower the LUMO, enhancing susceptibility to nucleophilic attack. Experimental validation via Suzuki-Miyaura coupling (Pd(PPh₃)₄, aryl boronic acids) confirms predicted reactivity .

Q. What are the decomposition pathways under oxidative or hydrolytic conditions, and how can they be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.